Urea, (2,2,2-trichloro-1-hydroxyethyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,2,2-trichloro-1-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O2/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENXVZFNXARIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031273 | |
| Record name | (1-Hydroxy-2,2,2-trichloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2000-40-0 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2000-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (1-hydroxy-2,2,2-trichloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Hydroxy-2,2,2-trichloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Urea, 2,2,2 Trichloro 1 Hydroxyethyl
Direct Synthesis Routes to (2,2,2-trichloro-1-hydroxyethyl)urea
The direct formation of the (2,2,2-trichloro-1-hydroxyethyl)urea backbone can be achieved through several synthetic pathways, primarily involving the condensation of key precursors.
While the direct condensation of trichloroethanol with urea (B33335) or isocyanates presents a plausible synthetic route, the reactivity of the hydroxyl group in trichloroethanol allows for its derivatization with isocyanates to form carbamates. This reaction is a fundamental transformation in organic synthesis. For instance, the reaction of alcohols with trichloroacetyl isocyanate leads to the formation of trichloroacetyl carbamates. researchgate.netorgsyn.org This general reactivity suggests that trichloroethanol could similarly react with isocyanates to yield N-substituted carbamates, which are structurally related to hydroxyethyl (B10761427) urea derivatives.
A more direct and widely employed method for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl) amides involves the condensation of chloral (B1216628) (2,2,2-trichloroacetaldehyde) or its hydrate (B1144303) with amides or urea derivatives. researchgate.netnih.gov This reaction typically proceeds by the nucleophilic attack of the amide nitrogen on the carbonyl carbon of chloral, followed by protonation of the resulting alkoxide to yield the stable α-hydroxy amide. This method has been successfully used to synthesize a variety of "chloralcarboxamides" and related structures. researchgate.net For example, N-(2,2,2-trichloro-1-hydroxyethyl)formamide is readily obtained from the reaction of 2,2,2-trichloroacetaldehyde and formamide. nih.govresearchgate.net
A preparative procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines has been developed utilizing the corresponding aldehyde, chloral, and ammonium (B1175870) acetate, showcasing the versatility of chloral as a precursor in multicomponent reactions. researchgate.net
| Precursor 1 | Precursor 2 | Product | Reference |
| Chloral Hydrate | Carboxylic Acid Amides | N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides | researchgate.net |
| 2,2,2-Trichloroacetaldehyde | Formamide | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | nih.govresearchgate.net |
| Aldehyde, Chloral | Ammonium Acetate | N-(2,2,2-trichloro-1-hydroxyethyl)aldimines | researchgate.net |
Derivatization Strategies and Analogue Synthesis
The (2,2,2-trichloro-1-hydroxyethyl)urea scaffold can be further modified to generate a library of analogues with tailored properties. These strategies often target the reactive N-H and O-H functionalities.
The synthesis of N-substituted derivatives of (2,2,2-trichloro-1-hydroxyethyl)urea can be achieved through various synthetic routes. The classical Biginelli reaction, which has been extended to include N-substituted ureas and thioureas, provides a pathway to N1-alkyl- and N1-aryl- dihydropyrimidinones, which are complex heterocyclic structures containing a substituted urea moiety. organic-chemistry.org This suggests that N-substituted ureas can be employed as starting materials in condensation reactions to afford more complex architectures.
Furthermore, the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines provides a versatile platform for introducing N-substituents. researchgate.net These aldimines can potentially be reduced or undergo other transformations to yield N-substituted (2,2,2-trichloro-1-hydroxyethyl)urea derivatives. The synthesis of N-substituted trichloroacetamides, which can serve as precursors to isocyanates, also offers an indirect route to N-substituted ureas. nih.gov
The incorporation of urea linkages into more complex molecular frameworks is a significant area of research, particularly in the synthesis of glycoconjugates and other bioactive molecules. nih.gov While methods for creating β-urea-linkages at the anomeric center of sugars have been established for some time, the synthesis of α-urea glycosides is a more recent development. nih.gov These methodologies could potentially be adapted to incorporate the (2,2,2-trichloro-1-hydroxyethyl)urea moiety into larger, more complex structures. The Biginelli reaction, as previously mentioned, is a prime example of a one-pot cyclocondensation that efficiently creates complex dihydropyrimidinones containing a urea linkage. organic-chemistry.org
Trichloroacetyl isocyanate (TAI) is a highly reactive reagent used for the derivatization of alcohols. researchgate.netacs.org The reaction of TAI with an alcohol proceeds rapidly, even at low temperatures, to form a trichloroacetyl carbamate (B1207046). researchgate.netnih.govresearchgate.net This derivatization is often used for the quantification of alcohols and for determining the enantiomeric purity of chiral alcohols through NMR analysis of the resulting diastereomeric carbamates. researchgate.net The high reactivity of TAI is attributed to its acyl isocyanate nature. researchgate.net This methodology provides a robust way to introduce a trichloroacetyl group, which is structurally similar to the trichloroethyl moiety of the target compound, onto a hydroxyl-containing molecule. The resulting trichloroacetyl carbamate can be subsequently hydrolyzed to yield the corresponding carbamate. orgsyn.org
| Reagent | Substrate | Product | Key Features | References |
| Trichloroacetyl Isocyanate (TAI) | Alcohols | Trichloroacetyl Carbamates | Highly reactive, rapid reaction, useful for derivatization and chiral analysis. | researchgate.netacs.orgnih.govresearchgate.netacs.org |
| Trichloroacetyl Isocyanate (TAI) | Geraniol | (E)-3,7-Dimethylocta-2,6-dien-1-yl trichloroacetyl carbamate | Intermediate for the synthesis of allyl carbamates. | orgsyn.org |
Formation of Thiourea (B124793) Analogues and Related Structures
The transformation of Urea, (2,2,2-trichloro-1-hydroxyethyl)- into its corresponding thiourea analogues is a significant chemical conversion. While direct thionation of the carbonyl group in the urea moiety is a theoretical possibility, the more established and documented method proceeds through a two-step synthetic sequence involving the activation of the hydroxyl group.
This established route is analogous to the synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides. biointerfaceresearch.com The initial step involves the conversion of the hydroxyl group in Urea, (2,2,2-trichloro-1-hydroxyethyl)- to a more reactive leaving group, typically a chlorine atom. This is achieved by treating the parent compound with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting intermediate, N-(1,2,2,2-tetrachloroethyl)urea, is highly susceptible to nucleophilic attack.
In the subsequent step, the chloro-intermediate is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the chlorine atom to form an isothiouronium salt. This salt can then be further treated or rearranged to yield the desired thiourea analogue. An alternative approach involves the reaction of the chloro-intermediate with a thiocyanate (B1210189) salt to form an isothiocyanate, which can then be reacted with ammonia (B1221849) or an amine to yield the thiourea derivative. researchgate.net
A potential, though less documented, direct route could involve the use of thionating agents like Lawesson's reagent. nih.govresearchgate.net This reagent is widely used to convert carbonyl groups (C=O) into thiocarbonyl groups (C=S). The proposed mechanism for Lawesson's reagent involves the formation of a reactive dithiophosphine ylide which attacks the carbonyl oxygen, leading to a four-membered thiaoxaphosphetane intermediate that subsequently collapses to form the thiocarbonyl compound. nih.gov However, the application of this method directly to Urea, (2,2,2-trichloro-1-hydroxyethyl)- has not been extensively reported in the literature.
Below is a table detailing the compounds involved in the primary synthetic pathway for thiourea analogues of Urea, (2,2,2-trichloro-1-hydroxyethyl)-.
| Compound Name | Molecular Formula | Role in Synthesis |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- | C₃H₅Cl₃N₂O₂ | Starting material |
| Thionyl chloride | SOCl₂ | Chlorinating agent for the activation of the hydroxyl group |
| N-(1,2,2,2-tetrachloroethyl)urea | C₃H₄Cl₄N₂O | Reactive intermediate |
| Thiourea | CH₄N₂S | Nucleophile for the displacement of the chlorine atom, leading to the formation of the thiourea analogue |
| N-(2,2,2-trichloro-1-thioureidoethyl)urea | C₄H₇Cl₃N₄OS | Final thiourea analogue product |
| Lawesson's reagent | C₁₄H₁₄O₂P₂S₄ | Potential reagent for direct thionation of the carbonyl group (alternative, less common route) |
Mechanistic Studies of Synthetic Pathways
The synthesis of Urea, (2,2,2-trichloro-1-hydroxyethyl)- is primarily achieved through the condensation reaction of chloral (trichloroacetaldehyde) or its hydrate with urea. This reaction is analogous to the aldol (B89426) condensation and can be catalyzed by either acid or base. byjus.commdpi.com
Acid-Catalyzed Mechanism:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of chloral. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comnptel.ac.in
Step 1: Protonation of the Carbonyl Group: An acid catalyst donates a proton to the carbonyl oxygen of chloral, forming a resonance-stabilized cation.
Step 2: Nucleophilic Attack by Urea: A lone pair of electrons on one of the nitrogen atoms of the urea molecule attacks the activated carbonyl carbon of the protonated chloral. This results in the formation of a new carbon-nitrogen bond and a tetrahedral intermediate.
Step 3: Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the urea moiety, neutralizing the positive charge and yielding the final product, Urea, (2,2,2-trichloro-1-hydroxyethyl)-.
Base-Catalyzed Mechanism:
In a basic medium, the reaction mechanism involves the deprotonation of urea to form a more potent nucleophile. mdpi.comnptel.ac.in
Step 1: Formation of the Urea Anion: A base removes a proton from one of the amino groups of urea, generating a resonance-stabilized urea anion. This anion is a stronger nucleophile than the neutral urea molecule.
Step 2: Nucleophilic Addition: The urea anion attacks the electrophilic carbonyl carbon of chloral. The pi electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate.
Step 3: Protonation: The alkoxide intermediate is protonated by a proton source, which is typically water in aqueous basic solutions, to give the final product, Urea, (2,2,2-trichloro-1-hydroxyethyl)-.
Both catalytic pathways lead to the same condensation product. The choice of catalyst can depend on the specific reaction conditions and the desired yield. The reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in the structural elucidation of this organophosphorus compound. Each method provides unique insights into the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. For Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)-, spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. Key chemical shifts observed for this compound are:
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| -OH | ~4.5-4.6 | Broad Singlet |
| -CH- | ~3.9 | Doublet |
| -NH₂ | Variable | Broad Singlet |
The presence of a broad singlet for the hydroxyl (-OH) and amide (-NH₂) protons is characteristic and their chemical shifts can be variable due to hydrogen bonding and exchange with trace amounts of water. The methine proton (-CH-) appears as a doublet due to coupling with the phosphorus atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The key chemical shifts are:
| Carbon Type | Chemical Shift (ppm) |
| -CH- | ~54 |
| -CCl₃ | ~97 |
The carbon of the trichloromethyl group (-CCl₃) is significantly deshielded and appears at a higher chemical shift, while the carbon of the methine group (-CH-) is also clearly identifiable.
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of Urea, (2,2,2-trichloro-1-hydroxyethyl)- displays several characteristic absorption bands that confirm the presence of its key functional moieties.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H, N-H | Stretching |
| 2950-2850 | C-H | Stretching |
| 1680-1650 | C=O (Amide I) | Stretching |
| 1650-1550 | N-H | Bending (Amide II) |
| 1250-1000 | P=O, C-O | Stretching |
| 800-600 | C-Cl | Stretching |
The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding. The strong peak in the 1680-1650 cm⁻¹ range is characteristic of the carbonyl (C=O) stretching of the urea group (Amide I band). The presence of P=O and C-Cl stretching vibrations further corroborates the molecular structure.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, electron impact (EI) mass spectrometry often fails to show a distinct molecular ion peak due to the lability of the molecule. However, the fragmentation pattern is highly informative for structural confirmation.
Commonly observed fragments and their mass-to-charge ratios (m/z) include:
| m/z | Fragment Ion |
| 145 | [M - CCl₃]⁺ |
| 110 | [(CH₃O)₂P(O)H]⁺ |
| 109 | [(CH₃O)₂P=O]⁺ |
| 79 | [PO₃H₂]⁺ |
The base peak is often observed at m/z 109, corresponding to the dimethyl phosphite (B83602) cation, which is a stable fragment. The fragmentation pattern is characterized by the cleavage of the C-C bond and rearrangements involving the phosphate (B84403) group.
Investigation of Isomeric Forms and Conformational Analysis
Urea, (2,2,2-trichloro-1-hydroxyethyl)- possesses a chiral center at the carbon atom bonded to the hydroxyl, trichloromethyl, and urea groups. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-isomers. Typically, the commercially produced compound is a racemic mixture of these two enantiomers rad-conference.org.
Computational studies are often employed to investigate the conformational landscape of such molecules. These analyses explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, rotations around the C-C and C-N bonds would lead to various conformers with different potential energies. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. While detailed experimental conformational analysis of the isolated molecule is not extensively reported, computational modeling can provide insights into the preferred three-dimensional structures.
Intramolecular Interactions and Hydrogen Bonding Studies
The structure and stability of Urea, (2,2,2-trichloro-1-hydroxyethyl)- are significantly influenced by intramolecular interactions, particularly hydrogen bonding. The molecule contains both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the C=O and P=O oxygen atoms).
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and torsion angles. For molecules like Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)-, DFT calculations can provide a detailed picture of its ground-state structure.
While specific DFT studies on Urea, (2,2,2-trichloro-1-hydroxyethyl)- are not prevalent in the literature, the methodology can be understood from studies on analogous compounds. For instance, the crystal structure of a closely related molecule, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, has been determined, revealing key conformational details. nih.govresearchgate.net DFT calculations would typically be employed to compute these parameters theoretically, allowing for comparison with experimental X-ray diffraction data. The theory can also calculate thermodynamic properties such as enthalpy and Gibbs free energy, which are crucial for understanding the molecule's stability. nih.gov
| Parameter | Description | Typical Predicted Value (Å or °) |
|---|---|---|
| C=O Bond Length | The length of the double bond in the urea carbonyl group. | ~1.25 Å |
| C-N Bond Length | The length of the single bonds between the carbonyl carbon and nitrogen atoms. | ~1.35 Å |
| C-C Bond Length | The length of the single bond between the hydroxyethyl (B10761427) carbon and the trichloromethyl carbon. | ~1.54 Å |
| N-C-N Bond Angle | The angle formed by the two nitrogen atoms and the central carbonyl carbon. | ~118° |
| O-C-N-C Torsion Angle | The dihedral angle defining the planarity and conformation of the urea backbone relative to the side chain. | Variable (dependent on conformer) |
DFT is instrumental in mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate reaction mechanisms, determine activation energies, and predict reaction kinetics. nih.gov For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, this could involve studying its formation, for example, from the condensation of chloral (B1216628) hydrate (B1144303) and urea, or its degradation pathways. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its structure and energy, calculated via DFT, are critical for understanding the feasibility and rate of a chemical transformation.
Quantum Chemical Calculations for Electronic Structure Analysis
Beyond geometry, quantum chemical calculations like DFT provide a wealth of information about the electronic properties of a molecule. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to understand charge distribution, orbital interactions, and chemical reactivity. nih.govresearchgate.net
The MEP surface, for instance, maps the electrostatic potential onto the electron density surface of the molecule. This visualization helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, the oxygen of the carbonyl group and the hydroxyl group would be expected to be regions of high negative potential, while the hydrogen atoms of the amide and hydroxyl groups would be areas of positive potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. NBO analysis can further quantify donor-acceptor interactions within the molecule, revealing hyperconjugative effects that contribute to its stability. nih.gov
| Property | Description | Significance for Urea, (2,2,2-trichloro-1-hydroxyethyl)- |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for intermolecular interactions. researchgate.net |
| Natural Bond Orbital (NBO) Charges | Calculates the charge localized on each atom. | Provides a quantitative measure of the electron distribution and polarity of bonds. |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govresearchgate.net This method is foundational in structure-based drug design. ekb.eg For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, docking simulations can be used to model how it might fit into a binding pocket of a macromolecule, even without considering its biological activity.
The process involves a search algorithm that generates numerous possible binding poses of the ligand within the receptor's active site. ekb.eg Each pose is then evaluated by a scoring function, which estimates the binding affinity based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov For this molecule, the urea and hydroxyl moieties would be expected to act as key hydrogen bond donors and acceptors, playing a critical role in its interaction with a hypothetical receptor. nih.gov
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods are increasingly used to predict the chemical reactivity and other properties of molecules before they are synthesized. These predictions often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or physicochemical properties with its reactivity or activity. researchgate.net
For derivatives of N-(2,2,2-trichloro-1-hydroxyethyl) amides, computational tools have been used to predict their properties. nih.gov Such models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) as inputs to forecast a compound's behavior. This approach allows for the high-throughput screening of virtual compounds to identify candidates with desired chemical characteristics, such as specific reaction selectivities or stability profiles.
Conformational Landscape Exploration through Computational Methods
Molecules, particularly those with rotatable single bonds, can exist in various spatial arrangements known as conformations. The collection of all accessible conformations and the energy barriers between them constitutes the molecule's conformational landscape. Computational methods are essential for exploring this landscape.
Experimental evidence from the crystal structure of the analogous compound N-(2,2,2-trichloro-1-hydroxyethyl)formamide shows that it crystallizes with two independent molecules in the asymmetric unit, which have nearly identical but distinct conformations. nih.govresearchgate.net This finding strongly implies that Urea, (2,2,2-trichloro-1-hydroxyethyl)- also possesses a flexible structure with multiple low-energy conformers. Computational techniques, such as systematic conformational searches or molecular dynamics simulations, can be used to identify these stable conformers and map the energetic pathways for conversion between them. nih.gov Analysis of key torsion angles, such as those around the C-N and C-C bonds, is central to defining the conformational states.
| Torsion Angle | Conformer A (°) | Conformer B (°) | Description |
|---|---|---|---|
| C—N(H)—C=O | -1.8 (3) | -2.1 (3) | Defines the relative orientation of the formyl group and the N-C bond. |
| C—N(H)—C—O(H) | -91.5 (2) | -95.7 (2) | Defines the orientation of the hydroxyethyl group relative to the N-C bond. |
Structure Reactivity Relationships and Chemical Reactivity Studies
Influence of the Trichloroethyl Moiety on Reactivity
The chemical behavior of Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)-, also known in the literature as monochloral urea, is profoundly dictated by the presence of the trichloroethyl group. This moiety exerts a significant electron-withdrawing inductive effect (-I effect), which propagates throughout the molecule and modifies the reactivity of the adjacent functional groups. The three electronegative chlorine atoms on the terminal carbon atom create a strong dipole, pulling electron density away from the rest of the carbon chain.
This electron withdrawal has several key consequences for the molecule's reactivity:
Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the CCl₃ group enhances the acidity of the hydroxyl proton, making it more susceptible to deprotonation in the presence of a base.
Activation of the α-Carbon-Hydrogen Bond: The inductive effect polarizes the C-H bond on the carbon bearing the hydroxyl and urea groups, facilitating its cleavage.
Modification of the Urea Moiety's Reactivity: The electron-withdrawing influence extends to the urea functional group, impacting the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
These electronic perturbations are fundamental to understanding the specific chemical transformation pathways that Urea, (2,2,2-trichloro-1-hydroxyethyl)- undergoes.
Correlation Between Molecular Structure and Chemical Transformation Pathways
The specific arrangement of atoms in Urea, (2,2,2-trichloro-1-hydroxyethyl)- directly correlates with its observed chemical reactions. The compound is formed through the condensation reaction of chloral (B1216628) (trichloroacetaldehyde) and urea. royalsocietypublishing.orgroyalsocietypublishing.org The stoichiometry of this reaction is critical; the use of equimolar amounts or an excess of urea favors the formation of monochloral urea, while an excess of chloral leads to the formation of dichloral urea. royalsocietypublishing.orgroyalsocietypublishing.org
Several distinct chemical transformation pathways have been documented for Urea, (2,2,2-trichloro-1-hydroxyethyl)-:
Alkaline Hydrolysis: In the presence of a warm aqueous alkali solution, such as sodium hydroxide, the molecule undergoes hydrolysis to yield chloroform (CHCl₃), urea, and sodium formate. royalsocietypublishing.org This reaction is characteristic of compounds containing a trichloromethyl group attached to a carbon bearing a hydroxyl group and is driven by the stability of the departing chloroform anion.
Acetylation: Treatment with acetic anhydride results in the diacetylation of the molecule, affecting both the hydroxyl group and one of the amine groups of the urea moiety to form a diacetyl derivative. royalsocietypublishing.org
Ether Formation: A unique transformation occurs when Urea, (2,2,2-trichloro-1-hydroxyethyl)- is reacted with acetic anhydride in a dilute aqueous solution of sodium hydroxide. Under these conditions, two molecules of the starting material undergo a condensation reaction, eliminating one molecule of water to form bis-(α-carbamido-β,β,β-trichloroethyl) ether. royalsocietypublishing.org This ether derivative is also capable of undergoing further acetylation. royalsocietypublishing.org
The following interactive table summarizes the key reaction pathways for Urea, (2,2,2-trichloro-1-hydroxyethyl)-.
| Reactant(s) | Conditions | Product(s) |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- and Sodium Hydroxide | Aqueous solution, warmed | Chloroform, Urea, Sodium Formate |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- and Acetic Anhydride | - | Diacetyl derivative of monochloral urea |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- and Acetic Anhydride | Dilute aqueous Sodium Hydroxide | bis-(α-carbamido-β,β,β-trichloroethyl) ether |
Stereochemical Aspects of Reactivity and Chiral Derivatization
The carbon atom bonded to the hydroxyl, urea, and trichloromethyl groups in Urea, (2,2,2-trichloro-1-hydroxyethyl)- is a stereocenter. Consequently, the molecule is chiral and can exist as a pair of enantiomers. The conventional synthesis from achiral precursors, chloral and urea, results in the formation of a racemic mixture of the two enantiomers. royalsocietypublishing.orgroyalsocietypublishing.org
While specific studies focusing on the stereochemical outcomes of reactions involving Urea, (2,2,2-trichloro-1-hydroxyethyl)- are not extensively reported in the available literature, some general principles can be applied. Reactions occurring at the chiral center could potentially proceed stereoselectively or stereospecifically, depending on the mechanism. For instance, a nucleophilic substitution reaction at this center would likely proceed with an inversion of configuration if it follows an SN2 pathway. A reaction involving the formation of a carbocation intermediate (SN1 pathway) would be expected to lead to racemization; however, the strong electron-withdrawing nature of the trichloromethyl group would significantly destabilize an adjacent carbocation, making an SN1 mechanism less probable.
The presence of reactive functional groups, namely the hydroxyl and urea moieties, provides handles for chiral derivatization. The reaction with a chiral resolving agent, such as a chiral acid or base, could lead to the formation of a pair of diastereomers. These diastereomers would have different physical properties, such as solubility, which could allow for their separation by methods like fractional crystallization. Once separated, the chiral resolving agent could be removed to yield the individual enantiomers of Urea, (2,2,2-trichloro-1-hydroxyethyl)-.
Applications of Urea, 2,2,2 Trichloro 1 Hydroxyethyl in Chemical Sciences
Role as a Synthetic Building Block in Organic Synthesis
Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)- serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and various organic derivatives. Its functional groups provide multiple reaction sites for constructing diverse molecular architectures.
Precursor for Heterocyclic Compound Synthesis
The structural framework of Urea, (2,2,2-trichloro-1-hydroxyethyl)- makes it an excellent precursor for the synthesis of various heterocyclic systems. Notably, its derivatives have been successfully employed in the preparation of 1,3,5-oxadiazines. The synthesis of these heterocycles often begins with N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, which are structurally analogous to the title compound. nih.govmagtech.com.cn
A common synthetic strategy involves the conversion of the hydroxyl group to a better leaving group, followed by reaction with a suitable nucleophile to induce cyclization. For instance, N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides, derived from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, undergo dehydrosulfurization to yield 4H-1,3,5-oxadiazine derivatives. acs.org This reaction proceeds through the formation of an intermediate carbodiimide, which then participates in a [4+2] cycloaddition reaction. magtech.com.cn
Table 1: Synthesis of 4H-1,3,5-Oxadiazine Derivatives
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide | Aryl amines, Dicyclohexylcarbodiimide | 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines | 12-65 |
| N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides | Dicyclohexylcarbodiimide | N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides | High |
Furthermore, the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, traditionally employs urea. jcsp.org.pkmdpi.com The use of N-substituted ureas has been shown to extend the scope of this reaction, suggesting that Urea, (2,2,2-trichloro-1-hydroxyethyl)- could potentially be utilized in similar cyclocondensation reactions to create novel heterocyclic structures. mdpi.com
Reactant in Diverse Organic Derivatization Reactions
The presence of both a hydroxyl group and N-H bonds in Urea, (2,2,2-trichloro-1-hydroxyethyl)- allows for a variety of derivatization reactions. The hydroxyl group can be targeted by electrophiles, while the urea moiety can react with various reagents. For example, hindered trisubstituted ureas have been shown to react with a range of nucleophiles under neutral conditions, acting as masked isocyanates. researchgate.net This reactivity suggests that the title compound could be a precursor to isocyanates under appropriate conditions.
The reaction of ureas with isocyanates at temperatures above 100 °C can lead to the formation of biuret (B89757) and allophanate (B1242929) structures. nih.gov Additionally, derivatization of similar structures containing a trichloroethyl group is a known strategy in analytical chemistry. For instance, 2,2,2-trichloroethyl chloroformate is used as a derivatizing agent for amines to improve their chromatographic properties. nih.gov This highlights the potential for the trichloroethyl group in the title compound to influence its reactivity and the properties of its derivatives. While specific studies on a wide range of derivatization reactions starting from Urea, (2,2,2-trichloro-1-hydroxyethyl)- are not extensively documented, the fundamental reactivity of its functional groups suggests a broad scope for such transformations.
Polymer Chemistry Applications
In the field of polymer chemistry, urea-containing compounds are utilized for the synthesis of various polymers, including poly(carbonate-co-urea)s and as initiators in controlled polymerization techniques.
Incorporation into Poly(carbonate-co-urea) Copolymers
Poly(carbonate-co-urea) copolymers are a class of polymers that incorporate both carbonate and urea linkages in their backbone. google.com These materials can be synthesized through the melt transesterification of a dihydroxy compound, a diaryl carbonate, and a urea compound. google.com The incorporation of urea moieties can influence the final properties of the polymer, such as its thermal stability and mechanical strength.
While direct studies detailing the incorporation of Urea, (2,2,2-trichloro-1-hydroxyethyl)- into poly(carbonate-co-urea) copolymers are not prevalent, the general methodology allows for the use of various urea compounds. The presence of the hydroxyl group in the title compound could potentially allow it to act as a chain extender or a branching agent in the polymerization process. Furthermore, the chemical recycling of polycarbonates can yield urea as a degradation product, underscoring the chemical relationship between these classes of compounds. rsc.org
Table 2: Components in the Synthesis of Poly(carbonate-co-urea) Copolymers
| Component | Function | Example |
|---|---|---|
| Dihydroxy Compound | Monomer | Bisphenol A |
| Diaryl Carbonate | Monomer | Diphenyl Carbonate |
| Urea Compound | Monomer | N,N'-Ethylene Urea |
| Transesterification Catalyst | Catalyst | - |
Use as Initiators in Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. magtech.com.cnresearchgate.net This method relies on the use of an initiator, typically an alkyl halide, and a transition metal catalyst. magtech.com.cn The structure of the initiator is crucial as it determines the end-group functionality of the resulting polymer.
Functional initiators are often employed in ATRP to introduce specific chemical groups at the polymer chain end. nih.gov The Urea, (2,2,2-trichloro-1-hydroxyethyl)- molecule possesses a trichloromethyl group, which is a potential initiating site for ATRP. The carbon-chlorine bonds in the CCl3 group could be reversibly cleaved by a suitable transition metal catalyst to generate a radical and initiate polymerization. The hydroxyl group could also be modified to attach other ATRP initiating moieties. Although the direct use of Urea, (2,2,2-trichloro-1-hydroxyethyl)- as an ATRP initiator has not been explicitly reported, its structural features are consistent with those of known ATRP initiators. magtech.com.cnresearchgate.net
Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. Urea derivatives are well-known for their ability to form strong and directional hydrogen bonds, making them excellent building blocks for supramolecular assemblies. researchgate.netnih.gov The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that acts as a hydrogen bond acceptor. nih.govnih.gov
The presence of the trichloromethyl group in Urea, (2,2,2-trichloro-1-hydroxyethyl)- introduces the possibility of halogen bonding. acs.org Halogen bonding is a non-covalent interaction between a halogen atom with a positive electrostatic potential (the σ-hole) and a Lewis base. acs.org The chlorine atoms in the trichloromethyl group, being attached to an electron-withdrawing carbon, are likely to have a positive σ-hole and can thus participate in halogen bonding with electron-donating atoms like oxygen or nitrogen.
The combination of hydrogen bonding from the urea and hydroxyl groups and potential halogen bonding from the trichloromethyl group could lead to the formation of complex and robust supramolecular structures. These interactions can direct the self-assembly of the molecules into well-defined architectures such as tapes, sheets, or three-dimensional networks. nih.govacs.org
Table 3: Potential Non-Covalent Interactions of Urea, (2,2,2-trichloro-1-hydroxyethyl)-
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H (urea), O-H (hydroxyl) | C=O (urea), O-H (hydroxyl), N-H (urea) |
| Halogen Bonding | Cl (trichloromethyl) | O (carbonyl, hydroxyl), N (urea) |
Formation of Supramolecular Gels and Polymeric Assemblies
There is currently no scientific literature available that specifically describes the use of Urea, (2,2,2-trichloro-1-hydroxyethyl)- in the formation of supramolecular gels or polymeric assemblies. Research in this area typically focuses on molecules capable of forming extensive networks through noncovalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, to create gel-like structures or ordered polymeric arrays. While urea and its derivatives are well-known for their hydrogen bonding capabilities, specific studies detailing the gelation or polymerization behavior of the title compound are not present in the surveyed scientific databases.
Studies on Noncovalent Interactions and Host-Guest Systems
Detailed studies focusing on the noncovalent interactions and the application of Urea, (2,2,2-trichloro-1-hydroxyethyl)- in host-guest systems are not available in the current body of scientific literature. Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, a process governed by noncovalent forces. The structural features of Urea, (2,2,2-trichloro-1-hydroxyethyl)-, including its hydrogen bond donors and acceptors and the bulky trichloromethyl group, suggest potential for engaging in such interactions. However, empirical or theoretical studies to characterize these interactions or to explore its utility as a host or guest molecule have not been reported.
Catalytic and Chemical Sensory Applications
There is no available research data on the application of Urea, (2,2,2-trichloro-1-hydroxyethyl)- in catalytic processes or for the development of chemical sensors. Urea derivatives can sometimes act as organocatalysts or as recognition elements in chemical sensors due to their ability to bind to specific substrates or analytes through hydrogen bonding. Despite this potential, the catalytic activity or sensory capabilities of this particular compound have not been investigated or documented in peer-reviewed scientific publications.
Environmental Chemical Research: Degradation Pathways and Fate
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, is a primary route for the transformation of Trichlorfon in the environment. inchem.org The principal mechanisms are hydrolysis and photochemical degradation, which convert Trichlorfon into various products.
Hydrolysis is a significant pathway for the abiotic degradation of Trichlorfon, particularly influenced by the pH of the surrounding medium. In aqueous environments, Trichlorfon undergoes a chemical transformation through the cleavage and rearrangement of its structure. The rate of this degradation is notably accelerated in alkaline conditions. orst.edu For instance, in pond water with a pH of 8.5, approximately 99% of the applied Trichlorfon was observed to break down within two hours. orst.edu Conversely, it remains stable under acidic conditions (pH 5.0) for a similar duration. orst.edu
The primary and most significant product of Trichlorfon hydrolysis is Dichlorvos (DDVP), a more potent acetylcholinesterase inhibitor. orst.edunih.govnih.gov This conversion occurs through dehydrochlorination, a reaction that is favored at pH values above 5.5 in both water and biological tissues. inchem.org The transformation involves the elimination of a hydrochloric acid molecule from the trichloroethyl group. cdc.gov
Table 1: Major Hydrolysis Products of Trichlorfon
| Precursor Compound | Hydrolysis Product | Chemical Transformation |
| Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)- (Trichlorfon) | 2,2-dichlorovinyl dimethyl phosphate (B84403) (Dichlorvos) | Dehydrochlorination |
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. While generally considered a slower process for Trichlorfon compared to hydrolysis, it contributes to its environmental transformation. nih.gov Exposure to ultraviolet (UV) radiation can induce the conversion of Trichlorfon to Dichlorvos in aqueous solutions. nih.gov The process involves the absorption of light energy, which leads to the excitation of the molecule and subsequent chemical reactions. nih.gov
The primary photolysis product identified in studies is Dichlorvos. nih.gov The efficiency of photodegradation can be influenced by various environmental factors, including the presence of photosensitizing agents in the water or on soil surfaces. nih.govuc.pt
Table 2: Photolysis Products of Trichlorfon
| Precursor Compound | Photolysis Product | Triggering Factor |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- (Trichlorfon) | 2,2-dichlorovinyl dimethyl phosphate (Dichlorvos) | UV Irradiation |
Biotransformation and Biodegradation Processes in Environmental Systems
Biotransformation, the chemical alteration of substances by living organisms, is a crucial process in the environmental fate of Trichlorfon. nih.gov Microorganisms such as bacteria and fungi play a significant role in its degradation in soil and aquatic systems. academicjournals.org These organisms can utilize Trichlorfon as a source of carbon, phosphorus, or both, breaking it down into less complex molecules. nih.govacs.org
Several microbial species have been identified as capable of degrading Trichlorfon. For example, the fungus Aspergillus sydowii can metabolize the compound, initially hydrolyzing it to Dichlorvos. nih.govacs.org This is followed by the cleavage of the P-C bond, yielding dimethyl hydrogen phosphate and chloral (B1216628) hydrate (B1144303). nih.govacs.org These intermediates can be further deoxidized to dimethyl phosphite (B83602) and trichloroethanal. nih.govacs.org Similarly, the bacterium Bacillus tequilensis has been shown to utilize Trichlorfon as a carbon source, with deoxidation and dehydration being key metabolic reactions. researchgate.net
The major biodegradation pathway involves an initial hydrolysis step, mirroring the abiotic process, followed by further enzymatic degradation. The main metabolites identified from these microbial processes are summarized below.
Table 3: Key Biotransformation Products of Trichlorfon
| Precursor Compound | Microbial Species (Example) | Major Metabolites |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- (Trichlorfon) | Aspergillus sydowii | Dichlorvos, Dimethyl hydrogen phosphate, Chloral hydrate, Dimethyl phosphite, Trichloroethanal. nih.govacs.org |
| Urea, (2,2,2-trichloro-1-hydroxyethyl)- (Trichlorfon) | Bacillus tequilensis | Dichlorvos and other P-containing metabolites. researchgate.net |
Identification and Characterization of Degradation Products via Advanced Analytical Methods
The identification and characterization of the diverse degradation products of Trichlorfon rely on sophisticated analytical techniques. These methods are essential for elucidating the complex degradation pathways in various environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying volatile and semi-volatile organic compounds. nih.gov It has been successfully employed to identify metabolic products of Trichlorfon, such as Dichlorvos, 2,2,2-trichloroacetaldehyde, and dimethyl phosphite, formed during its pyrolysis or biodegradation. nih.govacs.orgnih.gov However, Trichlorfon is thermally labile and can decompose in a heated GC injector, often being converted to Dichlorvos, which must be accounted for during analysis. cdc.govnih.govnih.gov
Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) is another powerful tool, particularly for analyzing less volatile and thermally sensitive compounds in water and soil. epa.govepa.gov This method allows for the direct analysis of Trichlorfon and its primary metabolite, Dichlorvos, in water samples with high sensitivity and specificity. nih.govepa.gov It is also used for the quantitative determination of Trichlorfon and its products like Dichlorvos, desmethyl DDVP, and dichloroacetaldehyde (B1201461) in soil. epa.gov
Table 4: Analytical Methods for Trichlorfon Degradation Products
| Analytical Technique | Degradation Products Detected | Environmental Matrix |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Dichlorvos, Dimethyl hydrogen phosphate, Chloral hydrate, Dimethyl phosphite, Trichloroethanal. nih.govacs.org | Soil, Water |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Trichlorfon, Dichlorvos, Desmethyl DDVP, Dichloroacetaldehyde. epa.govepa.gov | Water, Soil |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Used in metabolomics to assess the overall impact of Trichlorfon and Dichlorvos on organisms. nih.gov | Biological Tissues |
Kinetics of Degradation in Environmental Matrices
The kinetics of Trichlorfon degradation describe the rate at which it breaks down in different environmental compartments. These rates are influenced by factors such as pH, temperature, microbial activity, and sunlight. orst.edumdpi.com
In soil, Trichlorfon degrades relatively quickly under aerobic conditions, with a reported half-life ranging from 3 to 27 days, and an average of 10 days. orst.edu The degradation often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net
In aquatic environments, the degradation kinetics are highly dependent on pH. As mentioned, hydrolysis is rapid in alkaline waters but slow in acidic waters. orst.edu The half-life of Trichlorfon in water has been reported to be approximately 57 hours. taylorandfrancis.comresearchgate.net The conversion of Trichlorfon to Dichlorvos can also be modeled using first-order kinetics in specific scenarios, such as during the drying of agricultural products. researchgate.net Studies on microbial degradation have shown that under optimal conditions, a significant percentage of Trichlorfon can be metabolized in a matter of days. For instance, Aspergillus sydowii was found to metabolize 75.31% of a 100 mg/L Trichlorfon solution within 7 days. nih.govacs.org
Table 5: Degradation Kinetics of Trichlorfon in Environmental Matrices
| Environmental Matrix | Kinetic Model (Typical) | Half-Life (Approximate) | Influencing Factors |
| Soil (Aerobic) | First-Order | 3 - 27 days. orst.edu | Microbial activity, temperature, moisture |
| Water | pH-dependent | 57 hours. taylorandfrancis.comresearchgate.net | pH, temperature, sunlight |
Future Directions in Academic Research on Urea, 2,2,2 Trichloro 1 Hydroxyethyl
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of Urea (B33335), (2,2,2-trichloro-1-hydroxyethyl)- typically involves the direct condensation of urea with chloral (B1216628) (2,2,2-trichloroacetaldehyde). While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research will likely focus on "green" chemistry principles to develop more environmentally benign and economically viable synthetic pathways.
Key areas of investigation include:
Catalyst Development : Exploration of novel catalysts, such as solid acids, organocatalysts, or enzymes, could lead to milder reaction conditions, reduced reaction times, and higher yields. Solvent-free methods, potentially using catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been used for other trichloromethyl carbinols, represent a promising eco-friendly alternative. organic-chemistry.org
Alternative Reagents : Investigating the use of CO2 and ammonia (B1221849) as direct feedstocks, inspired by recent advancements in green urea production, could offer a more sustainable route. rsc.orgspringernature.comnih.gov Electrocatalytic methods, which couple nitrate and CO2, are also emerging as a potential one-step approach to urea synthesis under ambient conditions. springernature.com
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Implementing microreactor technology for the synthesis of Urea, (2,2,2-trichloro-1-hydroxyethyl)- could enable precise control over reaction parameters, leading to improved purity and yield while minimizing waste. rsc.org
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Advanced Catalysis | Higher efficiency, milder conditions, reusability. | Solid acids, enzymes, organocatalysts. |
| Green Feedstocks | Reduced reliance on fossil fuels, carbon capture. | Direct synthesis from CO2 and ammonia/nitrate. rsc.orgspringernature.com |
| Solvent-Free Reactions | Reduced waste, lower environmental impact. | Mechanochemistry, reactions using solid-state grinding. researchgate.net |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Microreactor design and optimization. rsc.org |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For Urea, (2,2,2-trichloro-1-hydroxyethyl)-, computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or material interfaces. This knowledge will be instrumental in the rational design of novel derivatives with tailored properties.
Future research in this area will likely involve:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to elucidate the molecule's geometric and electronic properties, predict its spectroscopic signatures (NMR, IR), and model the reaction mechanisms of its synthesis and transformations.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of the molecule and its derivatives, as well as their interactions with solvents, polymers, or biological macromolecules. This can help in understanding how these molecules behave in different environments.
Quantitative Structure-Activity Relationship (QSAR) : By building QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their chemical or biological activity. This allows for the virtual screening and prediction of the properties of yet-unsynthesized compounds.
Docking Studies : For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of Urea, (2,2,2-trichloro-1-hydroxyethyl)- derivatives to specific protein targets, guiding the design of new therapeutic agents. nih.gov
Exploration of Uncharted Chemical Transformations and Reactivity
The unique combination of a urea moiety, a hydroxyl group, and a trichloromethyl group within one molecule makes Urea, (2,2,2-trichloro-1-hydroxyethyl)- a versatile building block for organic synthesis. Future research is expected to uncover new chemical reactions and expand its synthetic utility.
Prospective areas for exploration include:
C-Amidoalkylation Reactions : Drawing parallels from the reactivity of N-(1-hydroxy-2,2,2-trichloroethyl) amides, the title compound could serve as a precursor for the C-amidoalkylation of aromatic and heteroaromatic compounds, providing a direct route to complex molecules containing the 1-ureido-2,2,2-trichloroethyl fragment. pleiades.online
Derivatization of the Hydroxyl Group : The secondary alcohol group is a prime site for modification. Reactions such as acylation, silylation, etherification, and oxidation can yield a wide array of new derivatives with altered physical and chemical properties. researchgate.net
Transformations of the Trichloromethyl Group : The C-Cl bonds in the trichloromethyl group offer a handle for further chemical transformations. Research into selective reduction, substitution of chlorine atoms with other functional groups (e.g., fluorine, azide), or elimination reactions could lead to novel molecular scaffolds.
Reactions of the Urea Moiety : The urea functional group can undergo further N-alkylation or N-acylation to produce more complex structures. nih.gov Its ability to form strong hydrogen bonds can also be exploited in the construction of supramolecular assemblies. mdpi.com
Innovative Applications in Emerging Fields of Materials Science
The distinct structural features of Urea, (2,2,2-trichloro-1-hydroxyethyl)- make it an attractive candidate for the development of advanced materials with novel functionalities. Its ability to engage in hydrogen bonding, coupled with the reactivity of its hydroxyl and trichloromethyl groups, opens up numerous possibilities.
Future research in materials science could focus on:
Polymer Chemistry : The compound can be utilized as a monomer, a chain extender, or a cross-linking agent in the synthesis of polyurethanes, polyesters, and other polymers. westlake.edu.cn The incorporation of the trichloromethyl group could impart properties such as flame retardancy, increased thermal stability, or altered solubility to the resulting polymers.
Surface Functionalization : The molecule can be grafted onto the surfaces of materials like silica, graphene oxide, or metal nanoparticles to modify their properties. jmaterenvironsci.combohrium.com Such functionalized materials could find applications as anticorrosive coatings, adsorbents for environmental remediation, or specialized chromatographic stationary phases. jmaterenvironsci.combohrium.com
Supramolecular Materials : The urea group is a well-known motif for directing the self-assembly of molecules through hydrogen bonding. mdpi.com This could be exploited to create novel supramolecular polymers, gels, and liquid crystals with stimuli-responsive properties.
Biomaterials : The biocompatibility of urea and polyurethane/urea-based materials suggests potential applications in the biomedical field. westlake.edu.cn Derivatives of Urea, (2,2,2-trichloro-1-hydroxyethyl)- could be explored for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.
| Field | Potential Application | Key Molecular Feature |
|---|---|---|
| Polymer Science | Flame-retardant polymers, functional coatings. | Trichloromethyl group, reactive hydroxyl and urea groups. |
| Surface Science | Anticorrosive coatings, adsorbents for pollutants. jmaterenvironsci.combohrium.com | Ability to graft onto surfaces via hydroxyl or urea groups. |
| Supramolecular Chemistry | Self-healing materials, smart gels. | Hydrogen-bonding urea moiety. mdpi.com |
| Biomaterials | Drug delivery vehicles, tissue scaffolds. westlake.edu.cn | Potential biocompatibility and degradability of derivatives. |
Q & A
Q. What are the validated synthetic routes for Urea, (2,2,2-trichloro-1-hydroxyethyl)-, and what challenges arise in optimizing reaction yields?
Q. What mechanistic insights explain the reactivity of the trichloromethyl group in nucleophilic substitution reactions involving this urea derivative?
- Methodological Answer : The electron-withdrawing effect of the three chlorine atoms stabilizes transition states in S2 reactions, enhancing reactivity toward nucleophiles like amines. Computational studies (DFT) can map charge distribution and frontier molecular orbitals to predict reaction sites. For example, Mulliken charges on the hydroxyethyl carbon may indicate susceptibility to nucleophilic attack . Experimental validation via kinetic studies under varying pH and solvent dielectric constants is critical .
Q. How can contradictions in toxicity data for Urea, (2,2,2-trichloro-1-hydroxyethyl)- be resolved through advanced toxicogenomic approaches?
Q. What crystallographic challenges arise in resolving the structure of Urea, (2,2,2-trichloro-1-hydroxyethyl)-, and how are they mitigated?
- Methodological Answer : The compound’s hygroscopic nature and low melting point complicate single-crystal growth. Use slow evaporation in non-polar solvents (e.g., hexane) at 4°C. X-ray diffraction at 150 K minimizes thermal motion artifacts. For example, similar urea derivatives show hydrogen-bonded dimeric motifs in the crystal lattice, stabilized by N–H···O interactions . Refinement software (e.g., SHELXL) with anisotropic displacement parameters improves accuracy.
Methodological Considerations
- Ethical Compliance : Adhere to OECD guidelines for toxicity studies, including humane endpoints and sample size justification to minimize animal use .
- Data Triangulation : Combine spectroscopic, computational, and in vitro/in vivo data to validate mechanistic hypotheses .
- Critical Source Evaluation : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, IARC reports) over vendor databases to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
